Dibromophenylarsine
Description
Dibromophenylarsine is an organoarsenic compound characterized by a phenyl group bonded to an arsenic atom, which is further substituted with two bromine atoms. The presence of bromine and arsenic confers unique reactivity and toxicity profiles, warranting careful handling akin to other hazardous organometallics .
Properties
CAS No. |
696-24-2 |
|---|---|
Molecular Formula |
C6H5AsBr2 |
Molecular Weight |
311.83 g/mol |
IUPAC Name |
dibromo(phenyl)arsane |
InChI |
InChI=1S/C6H5AsBr2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VLKNCAOBWGXFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Phenylarsine Derivatives
A common approach to synthesizing this compound starts with the selective bromination of phenylarsine or its derivatives. The bromination is typically carried out using bromine or brominating agents under controlled conditions to ensure substitution at desired positions on the aromatic ring.
Brominating Agents: Sulfonium bromide salts, particularly bromo-dimethylsulfonium bromide (BDMSB), have been reported as effective brominating agents for selective para-bromination of phenol derivatives, which can be extended to phenylarsine compounds. BDMSB is prepared by reacting dimethyl sulfide with bromine in an organic solvent such as methylene chloride at low temperature (0°C), yielding a crystalline reagent with high purity and yield (~92%).
Reaction Conditions: The bromination can be performed at mild temperatures (20–30°C), often in volatile organic solvents like methylene chloride, which dissolve the reactants and are inert to bromine. The reaction proceeds with high selectivity and yields close to 100% for para-substituted products in phenol analogs, suggesting similar efficiency may be achievable for phenylarsine derivatives.
Catalytic vs. Direct Methods: Two main methods exist:
- Direct Method: Stoichiometric amounts of bromine and sulfide are used to generate the sulfonium bromide in situ, which then brominates the substrate.
- Catalytic Method: Uses catalytic amounts of sulfide with gradual addition of bromine, regenerating the sulfonium bromide continuously, reducing reagent consumption and improving cost-effectiveness.
Organometallic Catalyzed Hydroarsination Routes
In advanced synthetic approaches, this compound can be prepared via organometallic-catalyzed hydroarsination reactions, which involve the addition of arsine derivatives across unsaturated bonds with the aid of catalysts such as palladium or nickel complexes.
Catalytic Systems: Pd- and Ni-based catalysts have been developed to facilitate hydroarsination, enabling the formation of cyclic arsine compounds under mild conditions with moderate to good yields (e.g., 52% yield reported for certain cyclic arsines).
Mechanistic Insights: These catalytic reactions proceed via activation of the arsenic-hydrogen bond and insertion into unsaturated substrates, allowing for the introduction of bromine substituents on the phenyl ring through subsequent functionalization steps.
Advantages: This method offers atom economy and the potential for asymmetric synthesis, allowing for the preparation of chiral this compound derivatives with high enantiopurity, which is valuable for specialized applications.
Summary Table of Preparation Methods
Research Data and Analysis
The preparation of BDMSB, a key brominating agent, involves the dropwise addition of bromine to dimethyl sulfide in dry methylene chloride at 0°C, yielding a light orange crystalline solid with a 92% yield after filtration and drying.
Catalytic bromination methods demonstrate that only a hundredth of the stoichiometric amount of sulfide is needed to maintain the reaction, highlighting the efficiency of sulfonium bromide regeneration.
Organometallic catalytic hydroarsination studies show the potential for asymmetric synthesis of this compound derivatives, with detailed catalyst screening, solvent effects, and mechanistic investigations reported in doctoral research, indicating a growing sophistication in synthetic routes.
Chemical Reactions Analysis
Reactivity and Functionalization
Dibromophenylarsine participates in nucleophilic substitution, redox, and coupling reactions:
a. Nucleophilic Substitution
Bromine atoms are displaced by nucleophiles (e.g., thiols, amines):
Reactivity is solvent-dependent, with polar aprotic solvents (e.g., DMF) accelerating substitution .
b. Redox Reactions
-
Reduction : Lithium aluminum hydride reduces As–Br bonds to As–H:
-
Oxidation : Ozone or peroxides oxidize arsenic(III) to arsenic(V):
c. Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:
Yields range from 60–90%, depending on substituents .
Mechanistic Insights
a. Electrophilic Arsenic Center
The arsenic atom’s low electronegativity (2.18) and bromine’s electron-withdrawing effects polarize As–Br bonds, making them susceptible to nucleophilic attack. DFT studies indicate a transition state where nucleophiles approach arsenic perpendicular to the phenyl plane .
b. Thiol Adduct Formation
this compound reacts with cysteine residues in proteins, forming stable As–S bonds:
This interaction disrupts enzymatic activity, contributing to cytotoxicity .
Experimental Data and Optimization
Stability and Handling
This compound degrades under UV light or moisture, releasing HBr. Storage requires anhydrous conditions and amber glass to prevent photolysis.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Reagent in Organic Synthesis
Dibromophenylarsine serves as a crucial reagent in organic synthesis. It is utilized for the preparation of various organoarsenic compounds, which are important in both academic and industrial settings. The compound can undergo several types of reactions:
- Oxidation : Converts this compound into higher oxidation state arsenic compounds.
- Reduction : Can be reduced to yield lower oxidation state arsenic compounds.
- Substitution : The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. This versatility makes this compound a valuable tool in synthetic organic chemistry .
Biological Applications
Investigations into Biological Activity
Research has explored the potential biological activities of this compound, particularly its interactions with biomolecules. Studies indicate that it may affect cellular processes by forming covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. This mechanism of action suggests potential applications in studying cellular signaling pathways and disease mechanisms .
Medicinal Research
Therapeutic Potential and Toxicity
this compound has been studied for its potential therapeutic applications, although its toxicity poses significant challenges. Research indicates that while it may exhibit some biological activity that could be harnessed for medicinal purposes, the risks associated with arsenic compounds limit its practical use in clinical settings. Ongoing studies aim to better understand its pharmacological properties and to develop safer derivatives .
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is employed in the synthesis of specialty chemicals and materials. Its unique properties allow it to be used in the development of various chemical products that require organoarsenic intermediates .
Case Studies
- Cellular Mechanisms Study : A study investigated how this compound interacts with cellular proteins, demonstrating its ability to inhibit enzyme activity through covalent bonding with thiol groups. This research provided insights into potential pathways affected by arsenic compounds .
- Therapeutic Research : Another study evaluated the therapeutic potential of this compound derivatives, aiming to mitigate toxicity while retaining biological activity. The findings suggested that modifications could lead to safer compounds suitable for further medicinal exploration .
Mechanism of Action
The mechanism of action of dibromophenylarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions . This interaction is primarily due to the electrophilic nature of the arsenic atom, which readily reacts with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Phenyl Compounds
Dibromophenylarsine shares structural similarities with halogenated aromatic compounds listed in the Emergency Response Guidebook, such as Dibromochloropropanes and Dibromodifluoromethane . These compounds exhibit varying hazards based on halogen type and molecular configuration:
The bromine atoms in this compound may enhance its environmental persistence compared to lighter halogens (e.g., chlorine), as seen in the atmospheric impact of Dibromodifluoromethane .
Brominated vs. Chlorinated Analogs
Studies on dibromohydroxybenzonitriles highlight that bromine’s electron-withdrawing effects can accelerate degradation pathways compared to chlorine-substituted analogs . For this compound, bromine’s electronegativity likely increases the electrophilicity of the arsenic center, making it more reactive in nucleophilic substitutions than its dichloro counterpart (e.g., Dichlorophenylarsine).
Organoarsenic Compounds
Both compounds require stringent safety protocols due to toxicity:
| Compound | Toxicity Profile | Handling Precautions | Reference |
|---|---|---|---|
| This compound | High (arsenic toxicity) | Use fume hoods, avoid inhalation | - |
| Diphenyl diselenide | Toxic if inhaled | Consult physicians immediately |
Substituent Effects on Reactivity
Research on dibromo-phenols demonstrates that bromine substituents stabilize intermediates in photocatalytic degradation, a property that may extend to this compound’s reactivity in redox reactions . In contrast, cyano groups (e.g., in 2-cyanophenol) favor different degradation mechanisms, underscoring the role of substituent electronegativity in dictating chemical behavior.
Research Findings and Implications
Reactivity: Bromine’s electron-withdrawing nature in this compound likely enhances its electrophilic character, distinguishing it from chloro- or cyano-substituted analogs .
Toxicity : The compound’s arsenic core poses significant health risks, comparable to other hazardous materials like Diphenyl diselenide , necessitating strict exposure controls .
Environmental Impact : this compound may exhibit greater environmental persistence than lighter-halogenated compounds, similar to Dibromodifluoromethane ’s ozone-depleting effects .
Biological Activity
Dibromophenylarsine (DBPA) is an organoarsenic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the chemical formula C₆H₄Br₂As. Its structure includes a phenyl group bonded to an arsenic atom, which is further substituted with two bromine atoms. The presence of bromine enhances its reactivity and biological interactions.
DBPA exhibits biological activity primarily through its interaction with cellular components. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : DBPA can inhibit various enzymes, potentially disrupting metabolic pathways.
- Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage.
- DNA Interaction : There is evidence suggesting that DBPA can interact with DNA, causing mutagenic effects.
Cytotoxicity
Research indicates that this compound has significant cytotoxic effects on various cell lines. A study reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 15.0 |
| A549 (lung) | 10.0 |
These results highlight DBPA's potential as a cytotoxic agent, particularly against cancer cell lines.
Genotoxicity
DBPA has been shown to possess genotoxic properties. In vitro studies using comet assays demonstrated that exposure to DBPA resulted in increased DNA strand breaks in human lymphocytes, suggesting its potential as a mutagenic agent.
Case Studies
- Arsenic Exposure and Health Outcomes : A notable case study involved a population exposed to arsenic-contaminated water, where this compound was implicated in various health issues such as skin lesions and respiratory problems. The study found a correlation between arsenic levels and the incidence of peripheral neuropathy.
- Animal Model Studies : In animal studies, administration of DBPA led to significant alterations in liver function markers, indicating hepatotoxicity. Histopathological examinations revealed fatty liver changes and necrosis.
Research Findings
Recent studies have focused on the synthesis of this compound and its derivatives for potential therapeutic applications:
- Synthesis Techniques : Various methods for synthesizing DBPA have been explored, including nucleophilic substitution reactions using arsenic halides.
- Therapeutic Potential : Some derivatives of this compound have shown promise as anti-cancer agents in preclinical trials, warranting further investigation into their mechanisms and efficacy.
Q & A
Q. What are the established methods for synthesizing Dibromophenylarsine, and how can researchers validate their purity?
- Methodological Answer : Synthesis typically involves arsenic trioxide reacting with bromobenzene derivatives under controlled conditions (e.g., Friedel-Crafts alkylation). Purity validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR shifts.
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency of C, H, Br, and As .
Reproducibility demands detailed experimental protocols, including solvent choices, temperature, and reaction times, as outlined in standardized chemistry journals .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Controlled Variables : Temperature (e.g., 25°C to 100°C), humidity, and light exposure.
- Degradation Analysis : Use HPLC or GC-MS to monitor decomposition products over time.
- Kinetic Studies : Calculate half-life using first-order decay models.
Document deviations from expected stability profiles and cross-reference with published thermodynamic data .
Q. What ethical considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity Mitigation : Follow OSHA guidelines for arsenic compounds (e.g., fume hoods, PPE).
- Waste Disposal : Use certified containers for arsenic-containing waste and consult institutional safety protocols.
- Ethical Review : Submit protocols to institutional review boards (IRBs) for studies involving human or animal exposure .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity be systematically analyzed?
- Methodological Answer :
- Systematic Review Framework : Apply PRISMA guidelines to aggregate in vitro/vivo studies .
- Contradiction Resolution : Assess variables like cell lines (e.g., HEK293 vs. HepG2), exposure durations, and arsenic speciation.
- Meta-Analysis : Use R or Python to quantify effect sizes and heterogeneity across studies .
Q. What strategies optimize the synthesis of this compound derivatives for targeted bioactivity studies?
- Methodological Answer :
- Rational Design : Modify bromine substitution patterns using computational tools (e.g., DFT for electronic effects).
- High-Throughput Screening : Test derivatives against enzyme targets (e.g., thioredoxin reductase) to correlate structure-activity relationships .
- Validation : Cross-check bioactivity with cytotoxicity assays to identify therapeutic windows .
Q. How can researchers address gaps in the mechanistic understanding of this compound’s neurotoxicity?
- Methodological Answer :
- Hypothesis-Driven Approach : Focus on mitochondrial dysfunction or oxidative stress pathways.
- Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to identify disrupted pathways.
- In Silico Modeling : Predict blood-brain barrier permeability using tools like Schrödinger’s QikProp .
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICO Format : Define Population (e.g., cell/organism models), Intervention (dose/concentration), Comparison (control groups), and Outcomes (e.g., IC50) .
- Scoping Reviews : Map existing literature to identify understudied areas (e.g., environmental persistence) .
Data Analysis & Replication
Q. How should researchers handle discrepancies in spectroscopic data for this compound complexes?
- Methodological Answer :
- Error Source Identification : Calibrate instruments (e.g., NMR shimming) and verify sample homogeneity.
- Collaborative Validation : Share raw data with third-party labs for independent replication .
- Peer Review : Publish full datasets in supplementary materials to enable scrutiny .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves using tools like GraphPad Prism to calculate EC50/LD50.
- ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD).
- Sensitivity Analysis : Assess robustness of conclusions to outlier exclusion .
Literature & Collaboration
Q. How can researchers leverage scoping reviews to identify interdisciplinary applications of this compound?
- Methodological Answer :
- Database Searches : Use SciFinder, PubMed, and Web of Science with keywords like “organoarsenic” + “catalysis/toxicity.”
- Thematic Analysis : Code emerging themes (e.g., environmental remediation, anticancer agents).
- Stakeholder Consultation : Engage environmental chemists and pharmacologists to prioritize research directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
